Cas no 137427-85-1 (3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone)

3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarboxylicacid, 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-, ethyl ester
- 3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone
- ethyl 2-oxo-4-phenyl-1-(2-propylpentanoyl)pyrrolidine-3-carboxylate
- Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate
- 3-Pyrrolidinecarboxylic acid, 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-, ethyl ester
- SCHEMBL9268550
- 137427-85-1
- DTXSID30929795
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- Inchi: InChI=1S/C21H29NO4/c1-4-10-16(11-5-2)19(23)22-14-17(15-12-8-7-9-13-15)18(20(22)24)21(25)26-6-3/h7-9,12-13,16-18H,4-6,10-11,14H2,1-3H3
- InChI Key: GYIYRIOXIRNPRT-UHFFFAOYSA-N
- SMILES: CCCC(C(N1CC(C2=CC=CC=C2)C(C(OCC)=O)C1=O)=O)CCC
Computed Properties
- Exact Mass: 359.20977
- Monoisotopic Mass: 359.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 63.7Ų
- XLogP3: 4.3
- Tautomer Count: 3
Experimental Properties
- Density: 1.105
- Boiling Point: 490.8°Cat760mmHg
- Flash Point: 250.6°C
- Refractive Index: 1.521
- PSA: 63.68
3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C279810-25mg |
3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone |
137427-85-1 | 25mg |
$ 280.00 | 2022-04-01 | ||
TRC | C279810-10mg |
3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone |
137427-85-1 | 10mg |
$ 135.00 | 2022-04-01 | ||
TRC | C279810-50mg |
3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone |
137427-85-1 | 50mg |
$ 445.00 | 2022-04-01 |
3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone Related Literature
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Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on 3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone
3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone: A Comprehensive Overview
The compound 3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone (CAS No. 137427-85-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrrolidinones, which are widely studied for their versatile properties and functionalities. The pyrrolidinone core of this molecule serves as a platform for attaching various substituents, such as the carbethoxy and dipropylacetyl groups, which contribute to its unique chemical behavior and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as multicomponent reactions and catalytic asymmetric synthesis. These techniques not only enhance the efficiency of the synthesis process but also allow for greater control over the stereochemistry of the product, which is critical for applications in drug discovery and materials science.
The structure of 3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone is characterized by a five-membered lactam ring (pyrrolidinone) with substituents at positions 1, 3, and 4. The carbethoxy group at position 3 introduces electron-donating properties, while the dipropylacetyl group at position 1 adds steric bulk and hydrophobicity to the molecule. The phenyl group at position 4 further enhances the aromatic character of the compound, making it an attractive candidate for π-π interactions in supramolecular chemistry.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The pyrrolidinone scaffold is known to exhibit bioactivity across a range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. Recent studies have highlighted the ability of this compound to modulate key biological targets, such as proteases and kinases, which are critical in disease pathways.
In addition to its biological applications, 3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone has shown potential in materials science, particularly in the development of advanced polymers and coatings. Its unique combination of functional groups allows for tailored properties such as improved mechanical strength, thermal stability, and resistance to environmental factors.
The synthesis of this compound involves a series of well-defined steps that highlight the importance of protecting groups and stereochemical control. Researchers have employed strategies such as Buchwald-Hartwig amination, Mitsunobu reaction, and Stille coupling to achieve high yields and selectivity in its preparation. These methods not only underscore the versatility of modern organic synthesis but also pave the way for large-scale production if required.
From an analytical standpoint, the characterization of this compound has been thoroughly investigated using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses have provided critical insights into its molecular geometry, electronic structure, and intermolecular interactions, further enhancing our understanding of its properties.
In conclusion, 3-Carbethoxy-1-(dipropylacetyl)-4-phenyl-2-pyrrolidinone (CAS No. 137427-85-1) represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and characterization techniques, positions it as a valuable tool in both academic research and industrial innovation.
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